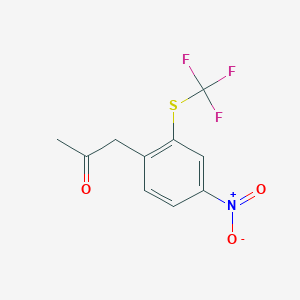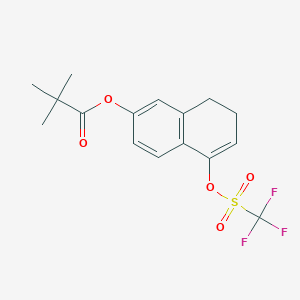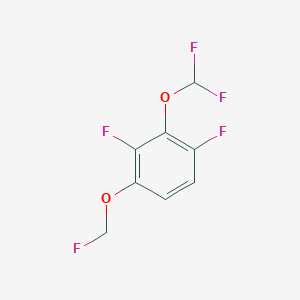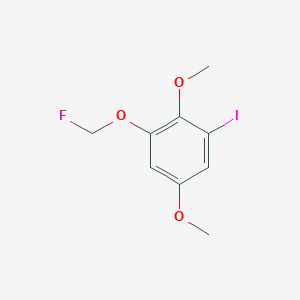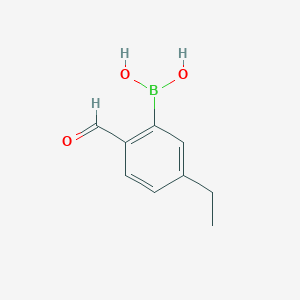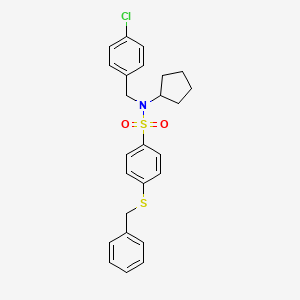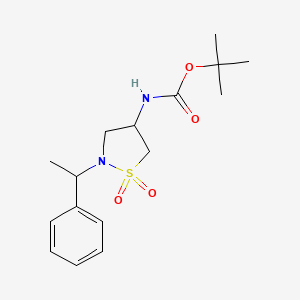
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate is a chemical compound with the molecular formula C16H24N2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate typically involves the reaction of phenylglycinol with t-butyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-hydroxy-1-phenylethyl)carbamate: This compound is similar in structure but lacks the isothiazolidinone ring.
Tert-butyl (S)-(2-amino-1-phenylethyl)carbamate acetate: Another related compound with a different functional group arrangement.
Uniqueness
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate is unique due to its isothiazolidinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C16H24N2O4S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl N-[1,1-dioxo-2-(1-phenylethyl)-1,2-thiazolidin-4-yl]carbamate |
InChI |
InChI=1S/C16H24N2O4S/c1-12(13-8-6-5-7-9-13)18-10-14(11-23(18,20)21)17-15(19)22-16(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,17,19) |
InChI Key |
XXROKEXUCZHNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CS2(=O)=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


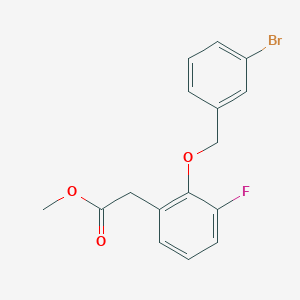
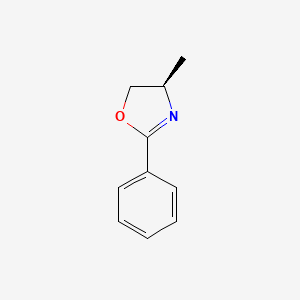
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B14039056.png)
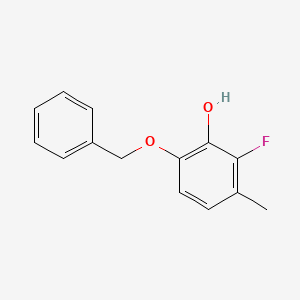
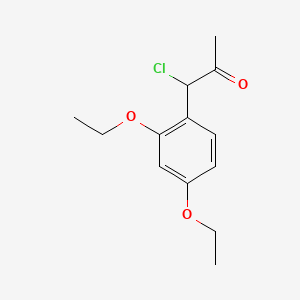
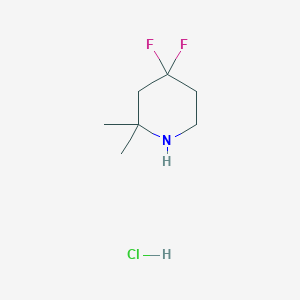
![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)
